CAY10404
Overview
Description
CAY10404 is a highly selective cyclooxygenase-2 (COX-2) inhibitor. Cyclooxygenase-2 is an enzyme responsible for the formation of prostaglandins from arachidonic acid, which are involved in inflammation and vascular homeostasis. This compound is known for its potent anti-inflammatory, analgesic, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
CAY10404, a diarylisoxazole, can be synthesized through a multi-step process involving the formation of the isoxazole ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing efficient purification techniques. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
CAY10404 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoxazole ring.
Substitution: The trifluoromethyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
CAY10404 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions involving cyclooxygenase-2 activity.
Industry: Utilized in the development of new anti-inflammatory and analgesic drugs
Mechanism of Action
CAY10404 exerts its effects by selectively inhibiting cyclooxygenase-2, thereby reducing the production of prostaglandins involved in inflammation and pain. The compound also inhibits the PKB/Akt and MAPK signaling pathways, leading to apoptosis in cancer cells. This dual mechanism of action makes this compound a potent anti-inflammatory and anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective cyclooxygenase-2 inhibitor with similar anti-inflammatory and analgesic properties.
Rofecoxib: A selective cyclooxygenase-2 inhibitor that was used for treating osteoarthritis and acute pain conditions.
Valdecoxib: A selective cyclooxygenase-2 inhibitor with applications in treating arthritis and pain.
Uniqueness
CAY10404 is unique due to its high selectivity for cyclooxygenase-2 over cyclooxygenase-1, with a selectivity index of greater than 500,000. This high selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective cyclooxygenase inhibitors. Additionally, its ability to inhibit the PKB/Akt and MAPK signaling pathways adds to its therapeutic potential in cancer treatment .
Biological Activity
CAY10404 is a highly selective inhibitor of cyclooxygenase-2 (COX-2), which has garnered attention due to its potential therapeutic applications in various pathological conditions, particularly those involving inflammation and cancer. This article delves into the biological activity of this compound, focusing on its effects in different models and its mechanism of action.
This compound (CAS Number: 340267-36-9) exhibits a remarkable selectivity for COX-2 over COX-1, with an IC50 of less than 1 nM for COX-2 and greater than 500 µM for COX-1 . This selectivity is crucial as it minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs. The compound acts by inhibiting the enzymatic activity of COX-2, which is involved in the conversion of arachidonic acid to prostaglandins, mediators of inflammation.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties in models of ischemic stroke. A study demonstrated that treatment with this compound significantly reduced blood-brain barrier (BBB) damage and hemorrhagic transformation in a mouse model subjected to middle cerebral artery occlusion (MCAO). The treatment led to decreased levels of matrix metalloproteinase-9 (MMP-9), which is associated with BBB disruption, and reduced neutrophil infiltration into the brain .
Table 1: Effects of this compound on Ischemic Stroke Parameters
Parameter | Control (MCAO) | This compound Treatment |
---|---|---|
BBB Damage (IgG Extravasation) | High | Significantly Reduced |
MMP-9 Activity | Elevated | Significantly Reduced |
Neutrophil Infiltration | High | Significantly Reduced |
Anti-Cancer Activity
In neuroblastoma cell lines, this compound has shown significant anti-proliferative effects. For instance, it inhibited the growth of SH-EP and SH-SY5Y neuroblastoma cells with IC50 values around 60 µM. The compound also induced apoptosis and caused cell cycle arrest at the G2/M phase .
Table 2: Inhibition of Neuroblastoma Cell Growth by this compound
Cell Line | IC50 (µM) | Effect |
---|---|---|
SH-EP | ~60 | Growth Inhibition |
SH-SY5Y | ~60 | Growth Inhibition |
Studies in Model Organisms
This compound has been tested in Drosophila melanogaster to evaluate its effects on lifespan and stress resistance. In one study, treatment with this compound at a concentration of 0.5 μM reduced the age of 90% mortality in female flies by approximately 4.8% . This suggests potential geroprotective properties, although further investigations are needed to elucidate the underlying mechanisms.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S/c1-25(22,23)13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(24-21-15)17(18,19)20/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBWWVXRKULXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2C3=CC=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439810 | |
Record name | 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340267-36-9 | |
Record name | 3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340267369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.